molecular formula C18H17F6N3 B11485542 2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B11485542
M. Wt: 389.3 g/mol
InChI Key: IFZGQHNTMHFNAC-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a methyl group, and two trifluoromethyl groups attached to a dihydropyrimidine ring, along with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and intracellular targets more effectively .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Tert-butylphenyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile: Lacks the methyl group at the 6-position.

    2-(4-Tert-butylphenyl)-6-methyl-1,4-dihydropyrimidine-5-carbonitrile: Lacks the trifluoromethyl groups.

Uniqueness

The unique combination of tert-butyl, methyl, and trifluoromethyl groups in 2-(4-Tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its enhanced stability, lipophilicity, and reactivity distinguish it from similar compounds .

Properties

Molecular Formula

C18H17F6N3

Molecular Weight

389.3 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-6-methyl-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H17F6N3/c1-10-13(9-25)16(17(19,20)21,18(22,23)24)27-14(26-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,1-4H3,(H,26,27)

InChI Key

IFZGQHNTMHFNAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)C2=CC=C(C=C2)C(C)(C)C)(C(F)(F)F)C(F)(F)F)C#N

Origin of Product

United States

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